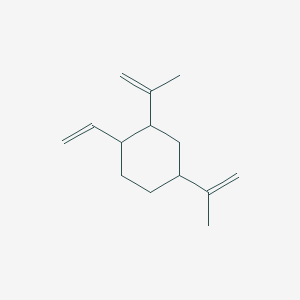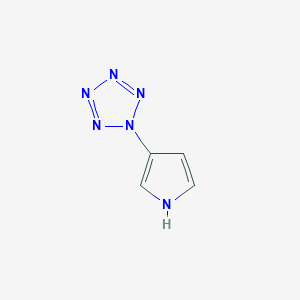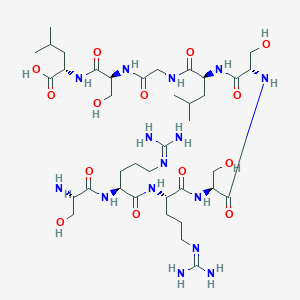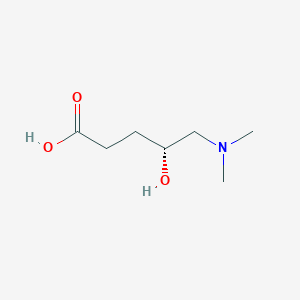![molecular formula C18H15ClO2 B15158589 1-{4-[(4-Chlorophenyl)ethynyl]-2-methylphenoxy}propan-2-one CAS No. 651330-70-0](/img/structure/B15158589.png)
1-{4-[(4-Chlorophenyl)ethynyl]-2-methylphenoxy}propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(4-Chlorophenyl)ethynyl]-2-methylphenoxy}propan-2-one is a chemical compound known for its unique structure and properties. It features a chlorophenyl group, an ethynyl linkage, and a methylphenoxy moiety, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4-Chlorophenyl)ethynyl]-2-methylphenoxy}propan-2-one typically involves the Sonogashira coupling reaction. This reaction is performed between 4-chlorophenylacetylene and 2-methylphenoxypropan-2-one in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-{4-[(4-Chlorophenyl)ethynyl]-2-methylphenoxy}propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in a polar solvent.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Ethyl derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-{4-[(4-Chlorophenyl)ethynyl]-2-methylphenoxy}propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-{4-[(4-Chlorophenyl)ethynyl]-2-methylphenoxy}propan-2-one involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the chlorophenyl group can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-4-ethynylbenzene: Shares the ethynyl and chlorophenyl groups but lacks the methylphenoxy moiety.
4-Ethynylanisole: Contains an ethynyl group and a methoxy group but lacks the chlorophenyl group.
1-Bromo-4-ethynylbenzene: Similar structure with a bromine atom instead of chlorine.
Uniqueness
1-{4-[(4-Chlorophenyl)ethynyl]-2-methylphenoxy}propan-2-one is unique due to its combination of functional groups, which provides a distinct set of chemical and biological properties. The presence of both the chlorophenyl and methylphenoxy groups allows for diverse interactions and applications that are not possible with simpler analogs .
Propiedades
Número CAS |
651330-70-0 |
|---|---|
Fórmula molecular |
C18H15ClO2 |
Peso molecular |
298.8 g/mol |
Nombre IUPAC |
1-[4-[2-(4-chlorophenyl)ethynyl]-2-methylphenoxy]propan-2-one |
InChI |
InChI=1S/C18H15ClO2/c1-13-11-16(7-10-18(13)21-12-14(2)20)4-3-15-5-8-17(19)9-6-15/h5-11H,12H2,1-2H3 |
Clave InChI |
TURTXNKHFNNXIW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C#CC2=CC=C(C=C2)Cl)OCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


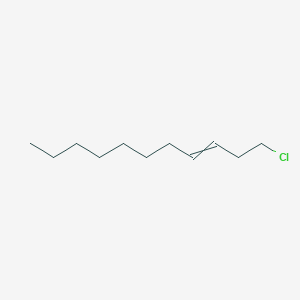
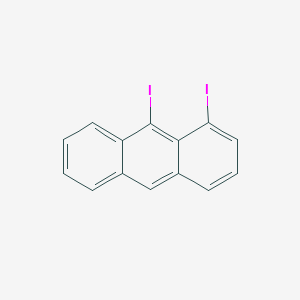
![1-Oxaspiro[4.5]dec-6-en-2-one, 4,4,8-trimethyl-, (5S,8R)-](/img/structure/B15158529.png)
![1-[4-(Methanesulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B15158532.png)
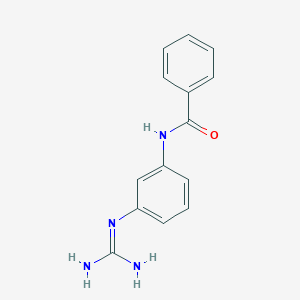
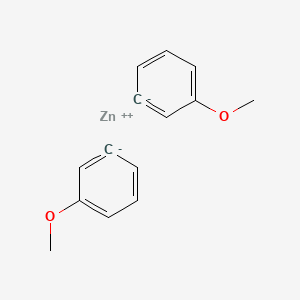
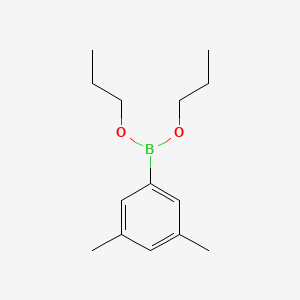
![3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol](/img/structure/B15158555.png)
